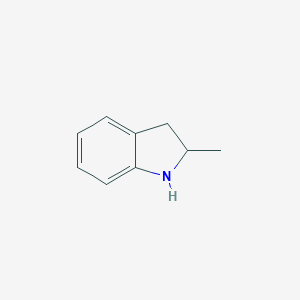

2-Methylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884339 | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-06-6 | |

| Record name | 2-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylindoline chemical properties and structure

An In-depth Technical Guide to 2-Methylindoline: Chemical Properties and Structure

Introduction

This compound is a heterocyclic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structural framework of this compound is fundamental to its chemical reactivity and applications. It is a derivative of indoline (B122111), which is a saturated analog of indole. The presence of a methyl group at the chiral center (position 2) means that this compound can exist as a racemic mixture of two enantiomers, (2R)-2-methyl-2,3-dihydro-1H-indole and (2S)-2-methyl-2,3-dihydro-1H-indole.[1]

| Identifier | Value |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indole[4] |

| CAS Number | 6872-06-6[4] |

| Molecular Formula | C₉H₁₁N[2] |

| SMILES | CC1CC2=CC=CC=C2N1[4] |

| InChI | InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3[1][5] |

| InChIKey | QRWRJDVVXAXGBT-UHFFFAOYSA-N[1][5] |

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or brown liquid at room temperature.[2][6] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but has negligible solubility in water.[2] The nitrogen atom in the indoline ring imparts basic properties to the molecule.[1]

| Property | Value |

| Molecular Weight | 133.19 g/mol [2][4] |

| Appearance | Clear yellow to brown liquid[6] |

| Melting Point | -51 °C[2] |

| Boiling Point | 228-229 °C (lit.)[2][6] |

| Density | 1.023 g/mL at 25 °C (lit.)[2][6] |

| Refractive Index | n20/D 1.569 (lit.)[2][6] |

| Flash Point | 93 °C (200 °F)[2] |

| pKa | 5.26 ± 0.40 (Predicted)[2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry (electron ionization) data is available through the National Institute of Standards and Technology (NIST).[5] The NIST Chemistry WebBook also provides its gas-phase infrared (IR) spectrum.[7] Additionally, various suppliers offer analytical data such as NMR, HPLC, and LC-MS for their products.[8]

Experimental Protocols

This compound is a key starting material for various chemical syntheses. Below are representative experimental protocols for its preparation and its use in the synthesis of a derivative.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound via catalytic hydrogenation and intramolecular cyclization of a substituted nitrostyrene.[9]

Materials:

-

2-chloro-β-methylnitrostyrene (198 g, 1 mol)

-

Raney nickel catalyst (40 g)

-

Cuprous chloride (35 g, 0.35 mol)

-

Sodium carbonate (50 g, 0.47 mol)

-

Water (500 g)

-

Toluene (B28343) (400 ml)

-

Hydrogen gas

Procedure:

-

Combine 198 g of 2-chloro-β-methylnitrostyrene, 40 g of Raney nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water in a suitable reaction vessel.

-

Pressurize the vessel with hydrogen gas to 25 kg.

-

Heat the reaction mixture to 120 °C for 5 hours.

-

After the reaction is complete, cool the mixture.

-

Add 400 ml of toluene to the reaction solution and stir for 30 minutes.

-

Filter the mixture to recover the catalyst.

-

Perform reduced pressure distillation on the filtrate and collect the fractions at 85-89 °C/5 mmHg to obtain the this compound product.

Protocol 2: Synthesis of 1-Amino-2-methylindoline from this compound

This protocol details the synthesis of 1-amino-2-methylindoline, a key intermediate for the diuretic drug Indapamide.[10][11]

Materials:

-

This compound (140 g)

-

Methanol (1 L)

-

Concentrated hydrochloric acid (~95 ml)

-

Sodium nitrite (B80452) (73 g) in a 25% aqueous solution

-

Sodium bicarbonate

-

Zinc dust (156 g)

-

Ammonium (B1175870) carbonate (264 g) in water (1 L)

-

Toluene

Procedure:

-

Dissolve 140 g of this compound in 1 L of methanol in a reaction vessel.

-

Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15 °C.

-

Add the 25% sodium nitrite solution dropwise while maintaining the temperature between 5-10 °C.[10]

-

Adjust the pH of the solution to about 7.5 with sodium bicarbonate.[11]

-

Add 156 g of zinc dust to the mixture.

-

While keeping the temperature at approximately 5 °C, add the ammonium carbonate solution over a period of 1.5 hours.[11]

-

Stir the mixture at 5-10 °C, then warm to 40 °C, and filter.[11]

-

Wash the residue with toluene.

-

Combine the filtrate and washes, separate the aqueous layer, and discard it.[11]

-

Remove the toluene from the organic layer in vacuo.

-

Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[11]

Applications and Biological Relevance

This compound is a versatile intermediate in organic synthesis.[6] Its primary applications are in the production of dyes and as a precursor for pharmaceuticals.[2]

-

Dye Intermediate: It is an intermediate for the cationic dye Yellow 7GLL (C.I. Basic Yellow 21), which is used for dyeing acrylic fibers.[2]

-

Pharmaceutical Synthesis: It is a reactant for the preparation of various biologically active compounds, including:

-

Inhibitors of NOD1-induced nuclear factor-κB activation.[6][12]

-

MT2-selective melatonin (B1676174) receptor antagonists.[6][12]

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

References

- 1. CAS 6872-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 6872-06-6 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. 6872-06-6|this compound|BLD Pharm [bldpharm.com]

- 9. CN108329248B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-甲基吲哚啉 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindoline, with the CAS number 6872-06-6, is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene (B151609) ring and a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] Its chemical formula is C₉H₁₁N.[2][3][4] This compound serves as a crucial intermediate and building block in various chemical syntheses, particularly in the pharmaceutical and dye industries.[3][4] Its derivatives have shown potential in medicinal chemistry for designing biologically active compounds, and it is a reactant in the preparation of norepinephrine (B1679862) reuptake inhibitors, antitumor agents, and the diuretic agent indapamide, among others.[3][5] Understanding the physical properties of this compound is fundamental for its application in synthesis, process development, and formulation. This guide provides a comprehensive overview of its core physical characteristics, experimental methodologies for their determination, and relevant safety information.

Core Physical and Chemical Properties

The physical properties of this compound have been well-documented across various chemical suppliers and databases. A summary of these key quantitative data points is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₁N[2][3][4] |

| Molecular Weight | 133.19 g/mol [3][4][6] |

| Appearance | Clear, colorless to faint yellow or brown liquid.[2][3][4] |

| Melting Point | -51 °C[4][5][7] |

| Boiling Point | 228-229 °C (at standard pressure).[2][4][8] |

| Density | 1.023 g/mL at 25 °C.[4][8] |

| Refractive Index (n20/D) | 1.569.[4][8] |

| Flash Point | 93 °C (200 °F).[4][9] |

| pKa | 5.26 (Predicted).[4][10] |

| Water Solubility | Insoluble/Negligible.[2][4] |

| Solubility in Organics | Soluble in Chloroform (B151607) and Methanol.[1][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is a key tool for determining its molecular weight and fragmentation pattern.[11] GC-MS data is also available, showing major peaks at m/z values of 133, 118, and 117.[6]

-

Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for this compound, which is useful for identifying its functional groups.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound is referenced, detailed peak assignments require access to specialized databases.[6][13] 1H NMR and 13C NMR are standard methods for confirming the compound's hydrogen and carbon framework.

Experimental Protocols

The determination of the physical properties of organic compounds like this compound follows well-established laboratory procedures.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.[14] For this compound, a simple distillation apparatus is used.

Methodology:

-

A sample of this compound (e.g., 10-20 mL) is placed in a round-bottom flask.

-

The flask is connected to a distillation head, which is fitted with a thermometer and a condenser.[14] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature will stabilize at the boiling point of the liquid.[14]

-

The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in a receiving flask.[14]

-

The recorded stable temperature is the boiling point. For this compound, this is expected to be in the range of 228-229 °C.[8]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

An empty, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.

-

The pycnometer is filled with this compound.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a controlled temperature, typically 25 °C.[4][8]

Determination of Solubility

Solubility is assessed qualitatively to determine if a substance is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

A small amount of this compound (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 2 mL) to be tested (e.g., water, ethanol, chloroform).[15]

-

The mixture is agitated or vortexed to ensure thorough mixing.

-

The mixture is observed to see if the solute dissolves completely, forming a single homogeneous phase (soluble), if it dissolves partially, or if it remains as a separate phase (insoluble).[15]

-

For this compound, it is expected to be insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2][4]

Role as a Chemical Intermediate

This compound is rarely the final product but rather a key starting material or intermediate in multi-step syntheses. Its physical properties, especially boiling point and solubility, are critical for reaction setup, purification (e.g., distillation, extraction), and handling.

Safety and Handling

A comprehensive understanding of a chemical's properties includes its safety profile.

-

Hazards: this compound may cause skin, eye, and respiratory tract irritation.[2] It is harmful if swallowed.[9] During a fire, it can generate irritating and highly toxic gases like carbon monoxide and nitrogen oxides.[2]

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[2] Wash thoroughly after handling. Keep the container tightly closed and away from heat, sparks, and open flames.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2] It is recommended to keep the container tightly closed in a dark place under an inert atmosphere.[4][5]

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical properties that are crucial for its application in research and industrial synthesis. Its high boiling point, specific density, and solubility characteristics dictate the conditions required for its use in creating a wide array of more complex molecules, including vital pharmaceuticals and dyes. The experimental protocols outlined provide a basis for the verification of these properties, ensuring quality control and consistency in its application. Adherence to proper safety and handling procedures is paramount to mitigate the risks associated with its use.

References

- 1. CAS 6872-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound(6872-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 6872-06-6 [chemicalbook.com]

- 6. This compound | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-甲基吲哚啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-メチルインドリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. (2R)-2α-Methylindoline(22160-13-0) 1H NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. amherst.edu [amherst.edu]

Spectroscopic Data of 2-Methylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Methylindoline. It is important to note that a complete, detailed analysis with peak assignments and coupling constants is not consistently available across public resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

While a complete, tabulated ¹H NMR dataset with chemical shifts, coupling constants, and integrations for this compound is not available in the searched resources, the existence of ¹H NMR spectra is confirmed.[1] A representative spectrum is available on SpectraBase, recorded on a Varian A-60D instrument.[1] For a definitive analysis, it is recommended to acquire a high-resolution ¹H NMR spectrum of a purified sample.

¹³C NMR Data

Infrared (IR) Spectroscopy

A gas-phase FTIR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Additionally, an ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich.[1] While a detailed peak table with intensities and functional group assignments is not provided in the search results, characteristic absorption regions for similar aromatic amines can be inferred.

| Vibrational Mode | **Expected Absorption Region (cm⁻¹) ** |

| N-H Stretch | 3500-3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-H Bend (Aromatic) | 900-675 |

Note: This table is based on general IR correlation charts and is not derived from experimentally measured peak values for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook, obtained via electron ionization (EI).[3] The key mass-to-charge ratio (m/z) peaks from the GC-MS data available on PubChem are summarized below.[1]

| m/z | Relative Abundance | Possible Fragment |

| 133 | Major Peak | [M]⁺ (Molecular Ion) |

| 118 | Base Peak | [M-CH₃]⁺ |

| 117 | Major Peak | [M-NH₂]⁺ or [M-CH₄]⁺ |

| 91 | Major Peak | Tropylium ion [C₇H₇]⁺ |

Note: The relative abundances are qualitative descriptions based on the available data. A full list of m/z values and their precise relative intensities is not provided in the search results.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These are not specific to the acquisition of the this compound data presented but represent standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the absorption peaks.

-

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography:

-

Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Synthesis of 2-Methylindoline from 2-Methylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of 2-methylindole (B41428) to 2-methylindoline, a crucial transformation in the synthesis of various pharmaceutical and bioactive molecules. The document details established experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

The conversion of 2-methylindole to this compound represents a fundamental reduction of the pyrrole (B145914) ring within the indole (B1671886) scaffold. This transformation is of significant interest in medicinal chemistry as the indoline (B122111) core is a prevalent motif in numerous biologically active compounds. The reduction of the C2-C3 double bond disrupts the aromaticity of the pyrrole ring, leading to a saturated five-membered ring fused to the benzene (B151609) ring. This structural change significantly alters the molecule's three-dimensional shape and electronic properties, which can profoundly impact its biological activity.

This guide focuses on the most prevalent and effective methods for this synthesis, primarily centered around catalytic hydrogenation. Three key approaches are discussed in detail:

-

Heterogeneous Catalytic Hydrogenation: Utilizing a solid-supported catalyst, typically platinum on carbon (Pt/C), in the presence of an acid co-catalyst.

-

Homogeneous Catalytic Hydrogenation: Employing soluble transition metal complexes, most notably those based on iridium and rhodium.

-

Catalytic Hydrogenation in Acidic Ionic Liquids: A greener approach that utilizes ionic liquids as both the solvent and a co-catalyst.

Each method offers distinct advantages and disadvantages concerning reaction efficiency, selectivity, cost, and environmental impact, which will be elaborated upon in the subsequent sections.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from 2-methylindole, allowing for a direct comparison of their efficiencies and required reaction conditions.

| Method | Catalyst | Co-catalyst/Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| Heterogeneous Catalytic Hydrogenation | 5% Pt/C | p-Toluenesulfonic acid / Ethanol (B145695):Water (1:1) | Room Temp. | 40 | 1-3 | >95 | [1] |

| Heterogeneous Catalytic Hydrogenation | Zeolite supported Iridium catalyst | Toluene (B28343) | 60 | 40 | 24 | High TOF | [2] |

| Homogeneous Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Phosphite (B83602) Ligand | Iodine / Ethanol | 50 | 35 | 12 | Full Conv. | [3][4] |

| Homogeneous Asymmetric Hydrogenation | Rhodium-based catalyst | Base (e.g., Cs₂CO₃) | - | - | - | Full Conv. | [2] |

| Catalytic Hydrogenation in Acidic Ionic Liquid | 5% Platinum-on-carbon | (4-sulfonic acid butyl) triethyl ammonium (B1175870) dihydrogen phosphate (B84403) | 50 | 40 | 4.5 | 99.8 | |

| Catalytic Hydrogenation in Acidic Ionic Liquid | 5% Rhodium-on-carbon | (3-sulfonic acid propyl group) trimethyl ammonium hydrosulfate | 60 | 45 | 6 | 99.6 |

TOF = Turnover Frequency; Full Conv. = Full Conversion. Data for Rhodium-based and some Iridium-based homogeneous catalysis often focuses on enantioselectivity for substituted indoles, with yields reported as "full conversion."

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic procedures discussed.

Method 1: Heterogeneous Catalytic Hydrogenation using Pt/C and p-Toluenesulfonic Acid

This protocol is based on the environmentally benign procedure utilizing water as a solvent.[1]

Materials:

-

2-Methylindole

-

10% Platinum on activated carbon (Pt/C)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

To a high-pressure reactor vessel, add 2-methylindole (1.0 mmol), 10% Pt/C (10 mol %), and p-toluenesulfonic acid monohydrate (1.2 mmol).

-

Add deionized water (5 mL) to the vessel.

-

Seal the reactor and purge with hydrogen gas three times.

-

Pressurize the reactor to 40 bar with hydrogen.

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and neutralize with a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH ~8).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Method 2: Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst

This protocol is a general representation based on procedures for iridium-catalyzed indole hydrogenations.[3][4]

Materials:

-

2-Methylindole

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

Chiral phosphite ligand

-

Iodine

-

Anhydrous ethanol

-

High-pressure NMR tube or a small-scale high-pressure reactor

-

Deuterated solvent for monitoring (if using NMR)

Procedure:

-

In a glovebox, prepare a stock solution of the iridium catalyst by dissolving [Ir(COD)Cl]₂ and the chiral phosphite ligand in anhydrous ethanol.

-

In a reaction vessel, dissolve 2-methylindole (0.5 mmol) and iodine (10 mol %) in anhydrous ethanol (2 mL).

-

Add the iridium catalyst solution (0.5 mol % Ir) to the reaction vessel.

-

Seal the vessel, remove it from the glovebox, and place it in a high-pressure reactor.

-

Purge the reactor with hydrogen gas three times.

-

Pressurize the reactor to 35 bar with hydrogen.

-

Heat the reaction to 50 °C and stir for 12 hours.

-

After cooling to room temperature, carefully vent the hydrogen.

-

The conversion and enantiomeric excess can be determined by chiral HPLC or GC analysis of the crude reaction mixture.

-

For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Method 3: Catalytic Hydrogenation in an Acidic Ionic Liquid

This protocol is based on a patented method for preparing this compound.

Materials:

-

2-Methylindole

-

5% Platinum on carbon (Pt/C)

-

(4-sulfonic acid butyl) triethyl ammonium dihydrogen phosphate (acidic ionic liquid)

-

Toluene

-

30% Sodium hydroxide (B78521) solution

-

Sulfuric acid

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with 2-methylindole (0.8 mol), (4-sulfonic acid butyl) triethyl ammonium dihydrogen phosphate (120 g), and 5% Pt/C (3 g, 48% moisture).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 40 bar with hydrogen.

-

Heat the reaction mixture to 50 °C and stir for 4.5 hours.

-

After the reaction, cool the reactor and carefully vent the hydrogen.

-

Add water (200 mL) to the reaction mixture.

-

Neutralize the mixture to a pH of 9-10 with a 30% sodium hydroxide solution.

-

Filter to remove the catalyst.

-

Extract the filtrate with toluene.

-

The ionic liquid can be recovered from the aqueous phase by acidification with sulfuric acid and concentration.

-

The toluene solution containing the product is analyzed by gas chromatography to determine the purity. The product can be isolated by distillation of the toluene.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Heterogeneous Catalytic Hydrogenation Mechanism

Caption: Proposed mechanism for heterogeneous hydrogenation of 2-methylindole.

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.00-6.60 (m, 4H, Ar-H), 4.05 (m, 1H, CH), 3.40 (br s, 1H, NH), 2.95 (dd, J = 15.5, 8.0 Hz, 1H, CH₂), 2.50 (dd, J = 15.5, 8.0 Hz, 1H, CH₂), 1.25 (d, J = 6.0 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 150.5, 127.5, 125.0, 124.5, 118.5, 109.0, 55.0, 37.0, 22.5.

-

IR (KBr, cm⁻¹): 3350 (N-H stretch), 3050-2850 (C-H stretch), 1610, 1490 (C=C aromatic stretch).

Conclusion

The synthesis of this compound from 2-methylindole can be effectively achieved through several catalytic hydrogenation methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, enantioselectivity, cost considerations, and available equipment. Heterogeneous catalysis with Pt/C offers a cost-effective and environmentally friendly option with high yields. Homogeneous catalysis provides a route to enantiomerically enriched products, which is crucial for many pharmaceutical applications. The use of acidic ionic liquids presents a promising green alternative with high efficiency and potential for catalyst recycling. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic goals.

References

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Asymmetric iridium-catalyzed hydrogenation of 2-methylindole using phosphite ligands [agris.fao.org]

Theoretical Exploration of 2-Methylindoline: A Core Component in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindoline, a heterocyclic amine, serves as a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active compounds. Its significance in medicinal chemistry necessitates a thorough understanding of its intrinsic molecular properties. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic structure, spectroscopic characteristics, and reactivity. Due to a scarcity of direct in-depth computational studies on this compound, this guide leverages detailed theoretical data available for its unsaturated analogue, 2-methylindole (B41428), as a comparative model. This approach, common in theoretical chemistry, allows for insightful approximations of the electronic and structural properties of this compound. This document also presents detailed experimental protocols for its synthesis and summarizes its role in the development of various therapeutic agents.

Introduction

This compound (C₉H₁₁N) is a bicyclic aromatic amine featuring an indoline (B122111) core with a methyl group at the 2-position.[1] This structure is a key building block in the development of pharmaceuticals, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and antitumor agents. A fundamental comprehension of its molecular geometry, electronic properties, and vibrational behavior is crucial for designing novel derivatives with enhanced biological activity and for optimizing synthetic pathways.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. While extensive theoretical studies, particularly using Density Functional Theory (DFT), have been conducted on the closely related 2-methylindole, similar in-depth studies on this compound are less prevalent in the literature. This guide consolidates the available theoretical data for this compound and supplements it with high-level computational results for 2-methylindole to provide a robust theoretical framework for researchers.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated through both experimental techniques and theoretical calculations.

Computed Molecular Properties

Computational tools provide valuable insights into the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | PubChem[1] |

| Molecular Weight | 133.19 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indole | PubChem[1] |

| CAS Number | 6872-06-6 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Theoretical Vibrational Analysis

A normal coordinate analysis of the vibrational spectra of this compound has been performed, assuming a C, point group symmetry. This analysis provides a detailed assignment of the fundamental vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3425 | N-H Stretching |

| 3050, 3020 | C-H Aromatic Stretching |

| 2980, 2940 | C-H Asymmetric Stretching (CH₃, CH₂) |

| 2880, 2850 | C-H Symmetric Stretching (CH₃, CH₂) |

| 1610 | C=C Aromatic Stretching |

| 1590 | N-H Bending |

| 1490 | C-C Aromatic Stretching |

| 1460 | CH₂ Scissoring |

| 1375 | CH₃ Symmetric Bending |

| 1280 | C-N Stretching |

| 745 | C-H Out-of-plane Bending |

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For 2-methylindole, DFT calculations at the B3LYP/def2-TZVPPD level have been performed to determine its thermodynamic properties, which are rooted in its electronic structure.[2] These calculations reveal the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack.

A general workflow for such a theoretical investigation is presented below.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For indoline derivatives, the region around the nitrogen atom is expected to have a negative electrostatic potential, making it a likely site for electrophilic attack. The aromatic ring will exhibit regions of both positive and negative potential, influencing its reactivity in substitution reactions.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the catalytic hydrogenation and intramolecular cyclization of β-methyl nitrostyrene.

Materials:

-

2-chloro-β-methyl nitrostyrene

-

Raney nickel catalyst

-

Cuprous chloride

-

Sodium carbonate

-

Water

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, combine 198 g (1 mol) of 2-chloro-β-methyl nitrostyrene, 50 g of Raney nickel catalyst, 30 g (0.3 mol) of cuprous chloride, 64 g (0.6 mol) of sodium carbonate, and 600 g of water.

-

Pressurize the reactor with hydrogen gas to 40 kg.

-

Heat the reaction mixture to 100°C and maintain for 8 hours with stirring.

-

After the reaction is complete, cool the reactor to room temperature.

-

Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.

-

Filter the mixture to recover the catalyst.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by reduced pressure distillation, collecting the fraction at 85-89°C / 5 mmHg to obtain this compound.

This method is reported to yield a product with a purity of 99.81% as determined by gas chromatography.

The synthesis can be visualized as a two-step process:

Role in Drug Development

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. The indoline nucleus can be seen as a privileged structure, capable of interacting with various biological targets.

References

quantum chemical calculations for 2-Methylindoline

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylindoline

Executive Summary

This compound is a heterocyclic amine that serves as a crucial structural motif in various fields, including pharmaceuticals and materials science. Understanding its molecular properties at a quantum level is essential for predicting its reactivity, stability, and spectroscopic behavior, thereby accelerating research and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize this compound. It details the theoretical methodologies, presents available computational data, and offers protocols for researchers. The focus is on molecular structure, vibrational analysis, and electronic properties such as those derived from Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. While extensive data exists for its vibrational properties, this guide also frames the computational context for its role as a potent electron donor in advanced materials.

Introduction to this compound

This compound (C₉H₁₁N) is a bicyclic aromatic amine, structurally part of the broader indole (B1671886) family.[1] Its derivatives are investigated for a range of applications, including as norepinephrine (B1679862) reuptake inhibitors, antitumor agents, and diuretic agents.[2] In materials science, the this compound moiety is a common electron donor component in the design of photoswitchable molecules like Donor-Acceptor Stenhouse Adducts (DASAs).[3][4]

Quantum chemical calculations offer a powerful, non-experimental route to elucidate the geometric, electronic, and spectroscopic properties of molecules like this compound.[5] These computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and reactivity indicators derived from molecular orbitals.

Computational Methodologies: A Theoretical Workflow

The quantum chemical investigation of a molecule typically follows a structured workflow. The foundational step is geometry optimization, which serves as the basis for all subsequent property calculations.

Caption: General workflow for performing and analyzing quantum chemical calculations.

Key computational methods include:

-

Geometry Optimization: The process of finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

-

Vibrational Analysis: Calculation of the normal modes of vibration. The resulting frequencies can be directly compared to experimental FT-IR and Raman spectra to confirm the structure and assign spectral bands.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[6][7] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and optical properties.[6]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reaction sites.[8][9]

-

NMR Chemical Shift Prediction: Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate theoretical NMR chemical shifts, which are invaluable for interpreting experimental spectra and confirming molecular structures.[5]

Spectroscopic and Structural Analysis of this compound

A detailed study on the vibrational spectra of this compound provides a robust example of the power of computational analysis in confirming experimental data.

Molecular Symmetry

For computational purposes, this compound is typically assumed to possess Cₛ point group symmetry, with the methyl group treated as a single point mass.[10] This symmetry consideration classifies its 42 fundamental vibrational modes into 29 in-plane (a') and 13 out-of-plane (a") species.[10]

Vibrational Analysis

A normal coordinate analysis of this compound has been performed to assign its vibrational modes observed in FT-IR and Raman spectroscopy.[10] The calculations utilized Wilson's FG matrix method with a General Valence Force Field (GVFF).[10] The potential energy distribution (PED) was calculated to validate the assignments. The following table summarizes a selection of these assignments.

| Vibrational Mode | Symmetry Species | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment (PED %) |

| N-H Stretch | a' | 3370 | - | 3368 | ν(N-H) (100) |

| C-H Stretch (Aromatic) | a' | 3045 | 3048 | 3044 | ν(C-H) (98) |

| CH₂ Asymmetric Stretch | a' | 2955 | 2960 | 2958 | νₐₛ(CH₂) (96) |

| CH₂ Symmetric Stretch | a' | 2840 | 2843 | 2841 | νₛ(CH₂) (95) |

| C=C Stretch (Aromatic) | a' | 1610 | 1612 | 1611 | ν(C=C) (85) |

| CH₂ Wagging | a" | 1330 | - | 1328 | ω(CH₂) (78) |

| C-N Stretch | a' | 1265 | 1268 | 1264 | ν(C-N) (65) |

| C-H Out-of-plane Bend | a" | 745 | - | 746 | γ(C-H) (80) |

| Data sourced from Krishnakumar & Xavier (2003).[10] |

Reactivity and Electronic Properties

While a detailed computational analysis of isolated this compound's electronic properties is not widely published, its role as an electron donor in larger molecular systems has been studied extensively. The principles of FMO and MEP analysis are central to understanding its function.

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is largely governed by the interaction of its frontier orbitals. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor.[7] For this compound, the nitrogen lone pair and the π-system of the aromatic ring contribute significantly to the HOMO, making it an effective electron donor.

In the context of DASAs, the HOMO of the this compound donor interacts with the LUMO of the acceptor moiety. The energy gap between these orbitals dictates the color (absorption wavelength) and photoswitching properties of the resulting molecule.[4] Computational studies on these complex systems are used to tune the HOMO-LUMO gap by modifying the donor or acceptor to achieve desired optical properties.[4]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic investigation, molecular docking and DFT studies of novel (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methylindolin-1-amine | 31529-46-1 | Benchchem [benchchem.com]

- 10. dialnet.unirioja.es [dialnet.unirioja.es]

An In-depth Technical Guide to 2-Methylindoline and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindoline, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and chemical properties make it a versatile precursor for the synthesis of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, and the landscape of its common derivatives. Special emphasis is placed on derivatives that have shown promise as inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling, norepinephrine (B1679862) reuptake inhibitors, and the diuretic agent Indapamide. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

Introduction

This compound (CAS No: 6872-06-6) is a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position.[1][2] This structure imparts favorable physicochemical and pharmacological properties, establishing it as a valuable building block in organic synthesis.[3][4] Its derivatives have garnered significant attention for their potential therapeutic applications, including roles as anti-inflammatory, anti-hypertensive, and central nervous system (CNS) active agents.[5][6] This guide will delve into the core aspects of this compound chemistry, from its fundamental properties and synthesis to the biological activities and mechanisms of its key derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N | [1][3] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Appearance | Clear to pale yellow liquid | [5] |

| Boiling Point | 228-229 °C | [3] |

| Melting Point | -51 °C | [3] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.569 | |

| Solubility | Soluble in chloroform, methanol. Negligible in water. | [3] |

| pKa | 5.26 ± 0.40 (Predicted) | [3] |

| Flash Point | 93.4 °C (closed cup) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and efficient industrial method involves the catalytic hydrogenation and intramolecular cyclization of 2-halogenated-β-methylnitrostyrene.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-β-methylnitrostyrene

This protocol describes a high-yield synthesis of this compound suitable for industrial production.[7]

Materials:

-

2-chloro-β-methylnitrostyrene (1 mol, 198 g)

-

Raney Nickel catalyst (40 g)

-

Cuprous chloride (0.35 mol, 35 g)

-

Sodium carbonate (0.47 mol, 50 g)

-

Water (500 g)

-

Toluene (B28343) (400 ml)

-

Hydrogen gas

Equipment:

-

High-pressure reactor

-

Stirrer

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge the high-pressure reactor with 198 g of 2-chloro-β-methylnitrostyrene, 40 g of Raney Nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water.

-

Pressurize the reactor with hydrogen gas to 25 kg.

-

Heat the reaction mixture to 120 °C with stirring for 5 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.

-

Filter the mixture to recover the catalyst.

-

Separate the organic layer and perform reduced pressure distillation.

-

Collect the fraction at 85-89 °C / 5 mmHg to obtain this compound.

Expected Yield: 86% with a purity of 99.67% as determined by gas chromatography.[7]

References

- 1. This compound | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 6872-06-6 [chemicalbook.com]

- 4. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indapamide - Wikipedia [en.wikipedia.org]

- 7. CN108329248B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Methylindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylindoline in various organic solvents. Due to the limited availability of public quantitative solubility data, this document focuses on providing known qualitative information and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₉H₁₁N. It is a derivative of indoline (B122111) and plays a significant role as an intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Qualitative Solubility Profile of this compound

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Water | Negligible | [2] |

This information suggests that this compound, as a predominantly non-polar molecule, exhibits good solubility in non-polar and polar aprotic organic solvents. Its poor solubility in water is also consistent with its chemical structure.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

-

-

Temperature Dependence:

-

Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to 2-Methylindoline

This technical guide provides a comprehensive overview of 2-Methylindoline, a heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and experimental protocols.

Core Chemical Information

This compound is an organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[2]

Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 6872-06-6[1][3][4][5][6] |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indole[6][7] |

| Synonyms | α-Methyldihydroindole, 2,3-Dihydro-2-methylindole, NSC 65598[1][3][5] |

| Molecular Formula | C₉H₁₁N[1][3][4][5] |

| Molecular Weight | 133.19 g/mol [3][6] |

| InChI | 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3[1][5] |

| InChIKey | QRWRJDVVXAXGBT-UHFFFAOYSA-N[1][5] |

| SMILES | CC1CC2=CC=CC=C2N1[6] |

| PubChem CID | 23305[2] |

| EC Number | 229-971-0[6] |

| MDL Number | MFCD00005706[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in reactions, and for analytical purposes.

| Property | Value |

| Appearance | Colorless to pale yellow or brown liquid[1][2][8] |

| Boiling Point | 228-229 °C[8] |

| Density | 1.023 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.569[8] |

| Solubility | Soluble in organic solvents.[1] Negligible in water.[8][9] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup[8] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere.[8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below is a detailed protocol for its preparation via catalytic hydrogenation and cyclization, as adapted from patent literature.

Synthesis of this compound from 2-chloro-β-methyl nitrostyrene (B7858105)

This protocol details the preparation of this compound by the catalytic hydrogenation and subsequent cyclization of 2-chloro-β-methyl nitrostyrene.[10]

Materials:

-

2-chloro-β-methyl nitrostyrene (198 g, 1 mol)

-

Raney nickel catalyst (50 g)

-

Cuprous bromide (30 g, 0.21 mol)

-

Sodium hydroxide (B78521) (44 g, 1.1 mol)

-

Water (600 g)

-

Toluene (B28343) (400 ml)

-

Hydrogen gas

Equipment:

-

High-pressure reaction vessel

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus

-

Reduced pressure distillation apparatus

-

Gas chromatograph for purity analysis

Procedure:

-

Charge the high-pressure reaction vessel with 198 g of 2-chloro-β-methyl nitrostyrene, 50 g of Raney nickel catalyst, 30 g of cuprous bromide, 44 g of sodium hydroxide, and 600 g of water.

-

Seal the reactor and pressurize with hydrogen gas to 30 kg.

-

Heat the reaction mixture to 110 °C and maintain for 6 hours with constant stirring.

-

Monitor the reaction progress. Upon completion, cool the reactor to room temperature.

-

Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.

-

Filter the mixture to recover the catalyst.

-

Separate the organic layer from the aqueous layer.

-

Perform reduced pressure distillation on the organic layer, collecting the fraction at 85-89 °C / 5 mmHg.

-

The collected fraction is the target product, this compound. The expected yield is approximately 117 g (88%), with a purity of around 99% as determined by gas chromatography.[10]

Applications and Logical Workflows

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[2] It serves as a crucial intermediate for the synthesis of various bioactive molecules, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and the diuretic agent Indapamide.[9]

Below are diagrams illustrating the experimental workflow for its synthesis and its role as a key chemical intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound as a synthetic precursor.

References

- 1. CAS 6872-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 6872-06-6 [matrix-fine-chemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.klivon.com [dev.klivon.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. This compound | 6872-06-6 [chemicalbook.com]

- 10. CN108329248B - Preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Basicity and pKa of 2-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 2-methylindoline, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its role in the synthesis of the antihypertensive drug Indapamide. Furthermore, it outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa).

Core Concepts: Basicity and pKa of this compound

This compound is an organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position. The presence of the nitrogen atom with a lone pair of electrons in the indoline (B122111) structure confers basic properties to the molecule, allowing it to act as a proton acceptor in chemical reactions.[1]

The basicity of this compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value indicates a stronger base. The predicted pKa for this compound is approximately 5.26 ± 0.40. This value is critical for understanding its behavior in physiological systems and for optimizing reaction conditions in synthetic processes.

Protonation Equilibrium

The basicity of this compound is characterized by the equilibrium between the neutral form and its protonated form. This equilibrium is fundamental to its reactivity and solubility.

Caption: Protonation equilibrium of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Predicted pKa | 5.26 ± 0.40 | [2] |

| Molecular Formula | C₉H₁₁N | [1][2][3][4] |

| Molecular Weight | 133.19 g/mol | [3] |

| Boiling Point | 228-229 °C | [2] |

| Density | 1.023 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.569 | |

| Solubility | Soluble in Chloroform, Methanol; Negligible in water | [2] |

Experimental Protocols for pKa Determination

The pKa of an aromatic amine like this compound can be experimentally determined using several methods. The following are detailed protocols for potentiometric titration and UV-Vis spectrophotometry, adapted from established methodologies for similar compounds.

Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the change in pH.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), standardized 0.1 M solution

-

Potassium chloride (KCl)

-

Deionized water, boiled to remove CO₂

-

Ethanol or Methanol (spectroscopic grade)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a 50% ethanol-water or methanol-water mixture to a final volume of 50 mL. The use of a co-solvent is necessary due to the low water solubility of this compound. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of HCl added. The equivalence point can be determined from the point of maximum slope on the titration curve (the first derivative) or as the midpoint of the steep portion of the curve. The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated and non-protonated forms of the molecule.

Materials:

-

This compound (high purity)

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers) spanning a range around the expected pKa (e.g., pH 3 to 7).

-

UV-Vis spectrophotometer with a thermostated cuvette holder.

-

Quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. This ensures the total concentration of the amine is constant across all samples.

-

Spectral Measurement: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as a blank.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Application in Drug Synthesis: The Synthesis of Indapamide

This compound is a key starting material in the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[5] The synthesis involves the acylation of 1-amino-2-methylindoline, which is derived from this compound, with 4-chloro-3-sulfamoylbenzoic acid.[6]

Caption: Logical workflow for the synthesis of Indapamide from this compound.

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of this compound, a compound of significant interest to the pharmaceutical industry. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this versatile intermediate. A thorough understanding of its physicochemical properties, particularly its pKa, is essential for the successful design and optimization of synthetic routes and for predicting its behavior in biological systems.

References

- 1. CAS 6872-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indapamide synthesis - chemicalbook [chemicalbook.com]

The Commercial Landscape of 2-Methylindoline: A Technical Guide for Researchers

An In-depth exploration of the commercial availability, synthesis, quality control, and applications of 2-Methylindoline, a pivotal building block in modern drug discovery and development.

Introduction

This compound (CAS No. 6872-06-6), a heterocyclic aromatic amine, has emerged as a critical scaffold in medicinal chemistry and process development. Its rigid, bicyclic structure provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability of this compound, detailing key suppliers, typical specifications, and in-depth experimental protocols for its synthesis and quality control. Furthermore, it delves into its significant applications in drug development, with a particular focus on its role in the generation of inhibitors for key biological targets, supported by diagrams of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this important chemical intermediate.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%, with material available in various quantities. The table below summarizes a selection of prominent suppliers and their typical product offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms |

| Thermo Scientific Chemicals | 99+% | Milliliters to Liters |

| Chem-Impex International | ≥98% (GC) | Milliliters to Bulk |

| J&K Scientific | 98.5% | Grams to Kilograms |

| TCI Chemicals | >98.0% (GC) | Grams to Kilograms |

| Santa Cruz Biotechnology | N/A | Grams |

| SynQuest Laboratories | N/A | Inquire for details |

| LGC Standards | N/A | Reference Standard |

| Matrix Fine Chemicals | N/A | Inquire for details |

| RPN Organics Private Limited | 98% | Kilograms |

| Ningbo Innopharmchem | ≥98% (GC) | Kilograms to Tons |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various supplier and database sources.[1][2]

| Property | Value |

| CAS Number | 6872-06-6 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to yellow or brown liquid |

| Boiling Point | 228-229 °C (lit.) |

| Density | 1.023 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.569 (lit.) |

Experimental Protocols